molecular formula C28H24ClN3O2 B308981 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

Cat. No. B308981
M. Wt: 470 g/mol
InChI Key: UUHHKPROJCHRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a chemical compound that has been widely researched for its potential therapeutic applications. This compound is a member of the benzamide class of compounds and has been shown to have significant activity against a variety of diseases.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes that are involved in the development and progression of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have significant effects on cell growth and proliferation, as well as on the activity of certain enzymes that are involved in the development and progression of diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in lab experiments are its high potency and specificity for certain enzymes. However, its limitations include its toxicity and the need for further study to fully understand its mechanism of action.

Future Directions

For research on 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide include further studies on its mechanism of action, as well as its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research on the toxicity and safety of this compound is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methyl-2-pyridinylamine in the presence of a reducing agent. The resulting amine is then coupled with 3,3-diphenylpropanoyl chloride to form the final product.

Scientific Research Applications

The scientific research applications of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide are numerous. This compound has been shown to have significant activity against a variety of diseases including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C28H24ClN3O2

Molecular Weight

470 g/mol

IUPAC Name

4-chloro-3-(3,3-diphenylpropanoylamino)-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C28H24ClN3O2/c1-19-14-15-30-26(16-19)32-28(34)22-12-13-24(29)25(17-22)31-27(33)18-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17,23H,18H2,1H3,(H,31,33)(H,30,32,34)

InChI Key

UUHHKPROJCHRCR-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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